
4-(1,3-Sbenzothiazol-2-YL)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-yl)phenylamine, also known as 2-(4-Aminophenyl)benzothiazole or 4-(2-Benzothiazolyl)aniline, is a chemical compound with the molecular formula C₁₃H₁₀N₂S and a molecular weight of 226.3 g/mol . This compound is characterized by a benzothiazole ring fused to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)phenylamine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(1,3-Benzothiazol-2-yl)phenylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzothiazol-2-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)phenylamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminophenyl)benzothiazole
- 4-(2-Benzothiazolyl)aniline
- Benzothiazole derivatives
Uniqueness
4-(1,3-Benzothiazol-2-yl)phenylamine is unique due to its specific structure, which combines the properties of benzothiazole and aniline. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various applications .
Propriétés
Formule moléculaire |
C23H23IN2S |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C13H10N2S.C10H13I/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;1-6-5-10(11)9(4)8(3)7(6)2/h1-8H,14H2;5H,1-4H3 |
Clé InChI |
BWNLMCKTXZAZNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


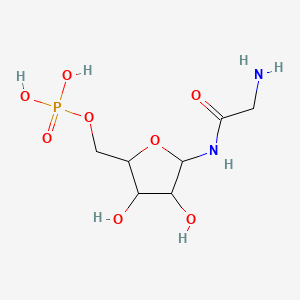
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)

![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
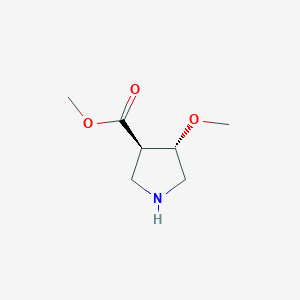

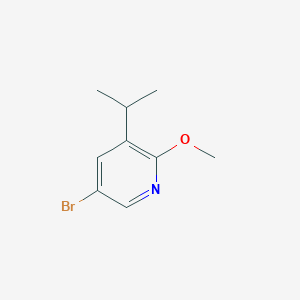

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
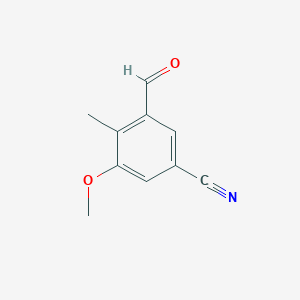

![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)
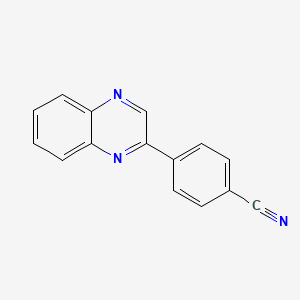
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
